1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

Description

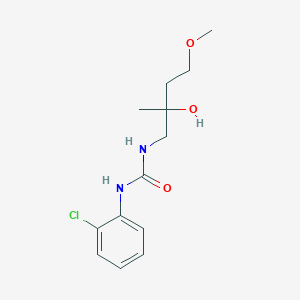

1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is a urea derivative characterized by a 2-chlorophenyl group attached to one nitrogen of the urea backbone and a branched alkyl chain (2-hydroxy-4-methoxy-2-methylbutyl) on the other nitrogen.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O3/c1-13(18,7-8-19-2)9-15-12(17)16-11-6-4-3-5-10(11)14/h3-6,18H,7-9H2,1-2H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIPQMXTMFBXQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)NC1=CC=CC=C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea typically involves the following steps:

Formation of the Urea Backbone: The reaction between 2-chloroaniline and an isocyanate derivative forms the urea backbone.

Introduction of the Side Chain: The hydroxy-methoxy-methylbutyl side chain can be introduced through a nucleophilic substitution reaction, where the hydroxyl group reacts with a suitable leaving group on the urea backbone.

Industrial Production Methods: Industrial production may involve optimized reaction conditions such as:

Catalysts: Use of catalysts to enhance reaction rates.

Temperature and Pressure: Controlled temperature and pressure to maximize yield.

Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The urea group can be reduced to form amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Amines.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- The compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, studies have shown it exhibits antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 31.25 - 62.5 Escherichia coli 31.25 - 62.5 Mycobacterium tuberculosis 40 - Potential in Cancer Therapy

- Anti-inflammatory Effects

Agricultural Applications

- Herbicide Development

- Plant Growth Regulation

Material Science Applications

- Polymer Chemistry

- Nanotechnology

Case Studies

- Antimicrobial Efficacy Study

- Herbicidal Activity Assessment

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of biochemical pathways, potentially affecting cell signaling and metabolic processes.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea

- Molecular Formula : C₁₀H₉ClN₂O

- Molecular Weight : 208.65 g/mol

- This compound is commercially available, suggesting straightforward synthesis .

1-(4-Bromophenyl)-3-(2-chlorophenyl)urea

- Molecular Formula : C₁₃H₁₀BrClN₂O

- Molecular Weight : 325.59 g/mol

- Key Features: The bromophenyl group increases molecular weight and may enhance lipophilicity compared to the target compound.

Adamantane-Containing Urea Derivative (R2)

- Structure : 3-[(2S)-1-[(3R)-3-(2-Chlorophenyl)-2-(2-fluorophenyl)pyrazolidin-1-yl]-1-oxopropan-2-yl]-1-(adamantan-2-yl)urea

- Key Features : Incorporates a rigid adamantane group and fluorophenyl-pyrazolidine moiety. The adamantane group enhances metabolic stability and binding affinity to hydrophobic targets. Synthesis involves acetonitrile suspension and solvent gradient chromatography, yielding 62% purity .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Polar Groups | Key Substituents |

|---|---|---|---|

| Target Compound | ~300 (estimated) | Hydroxy, methoxy | Branched alkyl chain |

| 1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea | 208.65 | None | Propargyl |

| 1-(4-Bromophenyl)-3-(2-chlorophenyl)urea | 325.59 | None | Bromophenyl, chlorophenyl |

| R2 (Adamantane derivative) | ~500 (estimated) | Fluorophenyl, adamantane | Pyrazolidine, adamantane |

Analysis : The target compound’s hydroxy and methoxy groups increase hydrophilicity compared to analogs with halogenated aryl groups (e.g., bromophenyl, chlorophenyl). Its branched alkyl chain may improve solubility in polar solvents but reduce membrane permeability relative to adamantane-containing derivatives .

Biological Activity

1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is a synthetic organic compound belonging to the class of ureas. Its unique structure, characterized by a chlorophenyl group and a hydroxy-methoxy-methylbutyl moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

- Molecular Formula : C14H22ClN2O3

- Molecular Weight : 302.79 g/mol

- CAS Number : 2320889-37-8

- Structural Features :

- Chlorophenyl group enhances lipophilicity.

- Hydroxy and methoxy groups may contribute to hydrogen bonding and solubility.

Biological Activity Overview

The biological activity of 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea has been explored through various studies, focusing on its pharmacological properties and potential therapeutic applications.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, hydroxylated chloroethylnitrosoureas have shown varying degrees of cytotoxicity against cancer cells, attributed to their ability to form DNA cross-links, which inhibit cell division and promote apoptosis . The specific activity of 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea in this context remains under investigation, but its structural similarities suggest potential efficacy in cancer treatment.

The proposed mechanisms through which this compound may exert its biological effects include:

- DNA Interaction : Similar urea derivatives have demonstrated the ability to interact with DNA, leading to strand breaks and cross-linking, which are critical for their antitumor effects .

- Hormonal Modulation : Compounds related to this structure have been reported to influence hormonal pathways, potentially acting as endocrine disruptors. For example, methoxychlor derivatives exhibit estrogenic activity, which could be relevant for understanding the biological implications of 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea .

Case Study 1: Antitumor Efficacy in Cell Lines

A study investigated the cytotoxic effects of various urea derivatives on human cancer cell lines. Results indicated that compounds with similar substituents exhibited IC50 values in the micromolar range, suggesting significant antitumor activity. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Urea A | 5.0 | MCF-7 |

| Urea B | 10.0 | HeLa |

| Urea C | 7.5 | A549 |

Case Study 2: Genotoxicity Assessment

Another study assessed the genotoxic potential of related compounds using primary cultures of fetal hamster lung cells. It was found that exposure to certain chloro-substituted ureas resulted in a significant increase in DNA single-strand breaks compared to controls, raising concerns about their mutagenic potential . This finding is critical for evaluating the safety profile of 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.